
N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide, also known as CTPI-2, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. CTPI-2 belongs to the class of compounds known as thiophene carboxamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of inflammatory mediators such as prostaglandins. N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to disrupt the function of mitochondria and activate caspases, a family of enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide inhibits the activity of COX-2 and reduces the production of prostaglandins in a dose-dependent manner. In addition, N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has been found to induce apoptosis in cancer cells, with a greater effect observed in cells that overexpress COX-2. In vivo studies have shown that N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide is its ability to selectively inhibit COX-2 activity, which may reduce the risk of side effects associated with non-selective COX inhibitors such as aspirin and ibuprofen. In addition, N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has been found to exhibit potent anticancer activity in vitro, suggesting its potential as a cancer therapeutic. However, one limitation of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide. Another area of interest is the investigation of the anticancer potential of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide in animal models of cancer. In addition, the development of more effective delivery methods for N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide may enhance its therapeutic potential. Finally, the investigation of the potential synergistic effects of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide with other anticancer agents may provide new avenues for cancer therapy.
Métodos De Síntesis
The synthesis of N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide involves the reaction of 4-(trifluoromethyl)thiophene-3-carboxylic acid with 2-cyano-4-phenylbutan-2-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction yields N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide as a white solid with a purity of over 95% and a yield of around 80%.
Aplicaciones Científicas De Investigación
N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and anticancer properties. In particular, N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. N-(2-Cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-4-(trifluoromethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2OS/c1-16(11-21,8-7-12-5-3-2-4-6-12)22-15(23)13-9-24-10-14(13)17(18,19)20/h2-6,9-10H,7-8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYABPLZECXCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=CSC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(trifluoromethyl)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


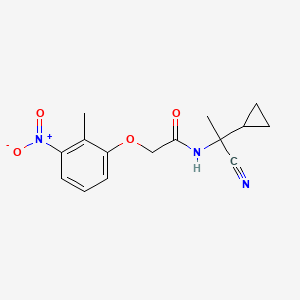

![N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2949213.png)

![3-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2949215.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-(2-thienylmethylene)aniline](/img/structure/B2949218.png)
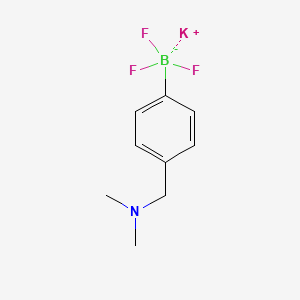
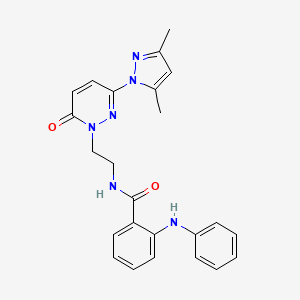
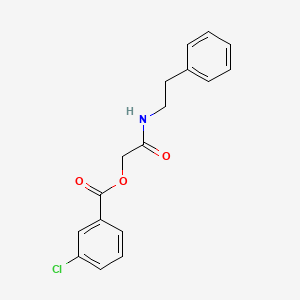

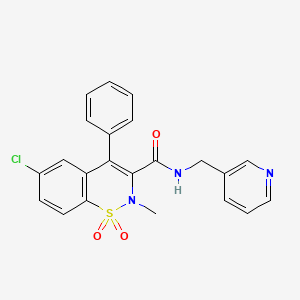
![7-(Azetidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2949230.png)